3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
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Overview
Description
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Chloro Group: Chlorination of the quinazoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the chlorinated quinazoline with thiourea under acidic conditions.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the quinazoline derivative with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid depends on its specific application. In biological systems, it may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interaction with Receptors: Acting as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds like 4-aminoquinazoline and 2-methylquinazoline, which share the quinazoline core but differ in their substituents.
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 3-nitrobenzoic acid, which share the benzoic acid moiety but differ in their functional groups.
Sulfur-Containing Compounds: Compounds like thiourea and sulfoxides, which contain sulfur atoms but differ in their overall structure.
The uniqueness of this compound lies in its combination of the quinazoline core, chloro group, sulfanylidene group, and benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
361149-95-3 |
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Molecular Formula |
C15H9ClN2O3S |
Molecular Weight |
332.76 |
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9ClN2O3S/c16-9-4-5-11-12(7-9)17-15(22)18(13(11)19)10-3-1-2-8(6-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
InChI Key |
GVYVEEDQVHWPJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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